molecular formula C6H7NOS B11729843 Methoxy[(thiophen-3-yl)methylidene]amine

Methoxy[(thiophen-3-yl)methylidene]amine

Cat. No.: B11729843
M. Wt: 141.19 g/mol
InChI Key: MQLLPMSEKYHNGZ-UHFFFAOYSA-N
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Description

Methoxy[(thiophen-3-yl)methylidene]amine, also known as (E)-thiophene-3-carbaldehyde O-methyl oxime, is a compound with the molecular formula C6H7NOS and a molecular weight of 141.19 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxy[(thiophen-3-yl)methylidene]amine can be synthesized through the condensation of thiophene-3-carbaldehyde with methoxyamine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may include purification steps such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Methoxy[(thiophen-3-yl)methylidene]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methoxy[(thiophen-3-yl)methylidene]amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methoxy[(thiophen-3-yl)methylidene]amine involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Methoxy[(thiophen-3-yl)methylidene]amine can be compared with other thiophene derivatives:

    Thiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.

    Thiophene-3-carboxylic acid: Contains a carboxylic acid group instead of an oxime.

    Thiophene-2,5-dicarboxaldehyde: Contains two aldehyde groups at the 2 and 5 positions.

Uniqueness: this compound is unique due to the presence of the methoxy oxime group, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .

Properties

IUPAC Name

N-methoxy-1-thiophen-3-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-8-7-4-6-2-3-9-5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLLPMSEKYHNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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